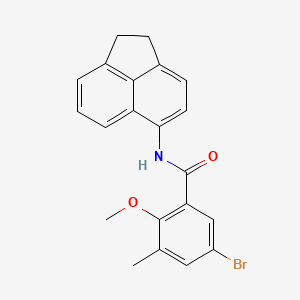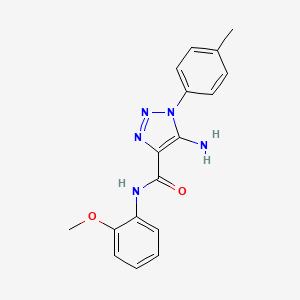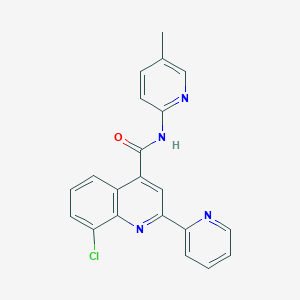![molecular formula C17H12ClN3O2S B4621323 2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Descripción general
Descripción
2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H12ClN3O2S and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.0338755 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has led to the synthesis of numerous derivatives related to the thiadiazoloquinazolinone family, exhibiting a range of biological activities. For instance, the synthesis and evaluation of 1,2,3-thiadiazole derivatives have shown significant antifungal and antiviral activities. These compounds demonstrated good inhibition of tobacco mosaic virus (TMV) and potential for inducing systemic acquired resistance in plants (Wang et al., 2011). Similarly, various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones have been synthesized, characterized, and screened for their antipsychotic and anticonvulsant activities (Kaur et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Several studies have focused on synthesizing quinazolinone derivatives with added thiadiazole groups to explore their antimicrobial and anti-inflammatory properties. For example, new quinazolinone derivatives have been synthesized and evaluated as diuretic agents, revealing insights into the effects of heterocyclic combinations on biological activities (Maarouf et al., 2004). Another study synthesized N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds, characterizing them through spectroscopic techniques and elemental analyses (Saeed et al., 2014).
Anticancer Activity
Research into the anticancer potential of thiadiazoloquinazolinone derivatives has also been conducted. Novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones were synthesized and shown to exhibit significant anticancer activity against HeLa cells, with further evaluations indicating their effectiveness in vivo against Ehrlich’s Ascites Carcinoma in mice, highlighting their potential as cancer therapeutics (Joseph et al., 2010).
Anticonvulsant Agents
The development of anticonvulsant agents has also been a focus, with studies exploring the synthesis of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential treatments. These efforts aim to identify novel compounds with significant anticonvulsant activity, comparing them with standard drugs to assess their efficacy and potential as therapeutic agents (Archana et al., 2002).
Propiedades
IUPAC Name |
2-[(4-chloro-2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-8-11(18)6-7-14(10)23-9-15-20-21-16(22)12-4-2-3-5-13(12)19-17(21)24-15/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZBZFZZUDRQEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4621259.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4621263.png)
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)

![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)


![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![N-(3-methylphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4621334.png)
![1-[2-(4-nitrophenoxy)propanoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4621343.png)
